![molecular formula C20H23NOS B5721170 1-[2-(benzylthio)benzoyl]azepane](/img/structure/B5721170.png)
1-[2-(benzylthio)benzoyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(benzylthio)benzoyl]azepane, also known as BZA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. BZA is a member of the azepane family, which is a class of compounds that have a seven-membered ring containing one nitrogen atom. BZA has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of 1-[2-(benzylthio)benzoyl]azepane is not fully understood. However, studies have suggested that 1-[2-(benzylthio)benzoyl]azepane exerts its biological activities by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. 1-[2-(benzylthio)benzoyl]azepane has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 1-[2-(benzylthio)benzoyl]azepane has also been found to inhibit the activity of the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
1-[2-(benzylthio)benzoyl]azepane has been found to exhibit various biochemical and physiological effects. Studies have shown that 1-[2-(benzylthio)benzoyl]azepane can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation. 1-[2-(benzylthio)benzoyl]azepane has also been found to inhibit the formation of biofilms, which are communities of microorganisms that are resistant to antibiotics. 1-[2-(benzylthio)benzoyl]azepane has been found to exhibit low toxicity in normal cells, making it a potential candidate for the development of new anticancer and antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[2-(benzylthio)benzoyl]azepane in lab experiments is its potent biological activity against various cancer cell lines and microorganisms. 1-[2-(benzylthio)benzoyl]azepane has also been found to exhibit low toxicity in normal cells, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using 1-[2-(benzylthio)benzoyl]azepane in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research and development of 1-[2-(benzylthio)benzoyl]azepane. One direction is the optimization of the synthesis method to make it more efficient and cost-effective. Another direction is the development of new 1-[2-(benzylthio)benzoyl]azepane derivatives with improved biological activity and lower toxicity. Further research is also needed to fully understand the mechanism of action of 1-[2-(benzylthio)benzoyl]azepane and its potential applications in various fields, including cancer and infectious diseases.
Conclusion
In conclusion, 1-[2-(benzylthio)benzoyl]azepane is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. 1-[2-(benzylthio)benzoyl]azepane exhibits potent anticancer, antifungal, and antibacterial properties and has been found to exhibit low toxicity in normal cells. While the synthesis method of 1-[2-(benzylthio)benzoyl]azepane is complex, it has the potential to be optimized for more efficient and cost-effective production. Further research is needed to fully understand the mechanism of action of 1-[2-(benzylthio)benzoyl]azepane and its potential applications in various fields.
Synthesemethoden
1-[2-(benzylthio)benzoyl]azepane can be synthesized using a multi-step process involving the reaction of 2-aminothiophenol with benzoyl chloride, followed by the reaction of the resulting product with 1-bromohexane. The final step involves the reduction of the resulting intermediate with lithium aluminum hydride to produce 1-[2-(benzylthio)benzoyl]azepane.
Wissenschaftliche Forschungsanwendungen
1-[2-(benzylthio)benzoyl]azepane has been extensively studied for its potential applications in various fields. One of the most promising applications of 1-[2-(benzylthio)benzoyl]azepane is in the treatment of cancer. Studies have shown that 1-[2-(benzylthio)benzoyl]azepane exhibits potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 1-[2-(benzylthio)benzoyl]azepane has also been found to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
azepan-1-yl-(2-benzylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NOS/c22-20(21-14-8-1-2-9-15-21)18-12-6-7-13-19(18)23-16-17-10-4-3-5-11-17/h3-7,10-13H,1-2,8-9,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXGPMFHWGJCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Benzylthio)benzoyl]azepane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

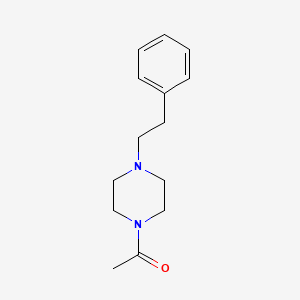
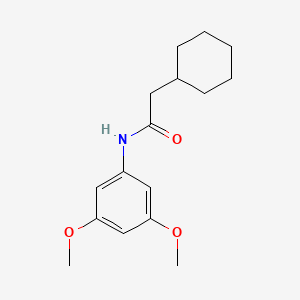
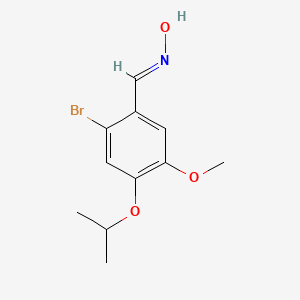

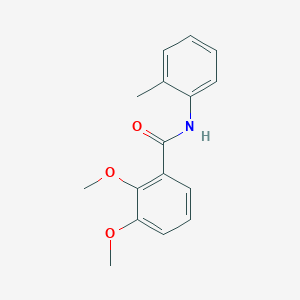
![3-(4-fluorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5721120.png)
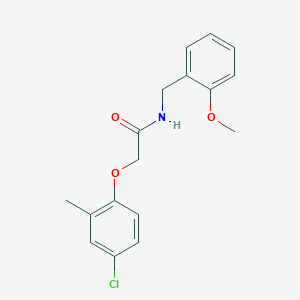
![3-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5721138.png)
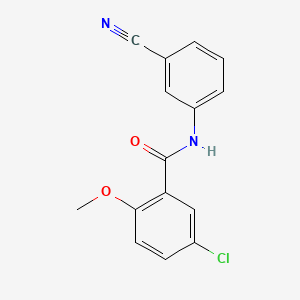

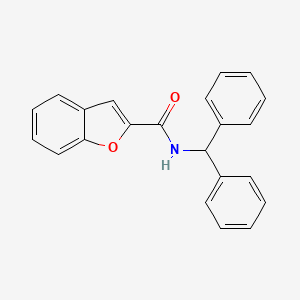
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5721177.png)
![1-(4-pyridinyl)ethanone O-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B5721189.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5721196.png)